An In-depth Technical Guide to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid: Structure, Properties, and Biological Prospects
An In-depth Technical Guide to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid: Structure, Properties, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of the pentacyclic triterpenoid 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. A notable scarcity of direct experimental data for this specific compound exists in current scientific literature. Consequently, this guide leverages available information on the closely related and more extensively studied isomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), to offer a comparative context for its potential therapeutic applications. This document consolidates computed and predicted data, outlines relevant experimental protocols for isolation and analysis, and explores potential mechanisms of action, particularly in the context of cancer research. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a member of the ursane-type pentacyclic triterpenoids, a class of natural products renowned for their diverse pharmacological activities. These compounds, derived from various plant sources, have attracted significant interest in the field of drug discovery due to their potential as anticancer, anti-inflammatory, and antiviral agents. The specific compound, 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, has been identified in plant species such as Enkianthus campanulatus.
The core structure of this molecule is the ursane skeleton, a five-ring system, which is functionalized with four hydroxyl groups and a carboxylic acid moiety. The stereochemistry and positioning of these functional groups are critical determinants of the molecule's interaction with biological targets and its overall bioactivity. Due to the limited research focused specifically on 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, this guide will draw parallels with its well-characterized isomer, THA, which has demonstrated potent anticancer properties.
Chemical Structure and Physicochemical Properties
The chemical structure of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is characterized by a pentacyclic ursane framework. The molecular formula is C₃₀H₄₈O₆, with a corresponding molecular weight of 504.7 g/mol . The majority of the available physicochemical data for this compound are computed properties, which are summarized in the table below.
Table 1: Physicochemical Properties of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | PubChem |
| Molecular Weight | 504.7 g/mol | PubChem |
| XLogP3 | 3.9 | PubChem |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 504.34508925 Da | PubChem |
| Monoisotopic Mass | 504.34508925 Da | PubChem |
| Topological Polar Surface Area | 118 Ų | PubChem |
| Heavy Atom Count | 36 | PubChem |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
| Technique | Predicted Data |
| ¹H-NMR | Chemical shifts for protons attached to carbons bearing hydroxyl groups are expected to be highly sensitive to their stereochemical environment. |
| ¹³C-NMR | A ¹³C NMR spectrum has been reported, though specific peak assignments are not widely available. The spectrum is characterized by 30 distinct signals corresponding to the carbon skeleton. |
| Mass Spectrometry | The protonated molecule [M+H]⁺ is expected at m/z 505. Fragmentation is predicted to involve sequential neutral losses of water (H₂O) and carbon dioxide (CO₂). |
Biological Activities and Potential Therapeutic Applications
Direct experimental evidence for the biological activities of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is scarce. However, extensive research on the isomer 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA) provides a strong basis for predicting its potential pharmacological effects.
Anticancer Activity (Inferred from THA)
THA has demonstrated potent and selective anticancer activity both in vitro and in vivo. It exhibits significantly higher cytotoxicity towards cancer cell lines, such as the ovarian cancer cell line A2780 and the liver cancer cell line HepG2, compared to their noncancerous counterparts.
The proposed mechanism of action for THA's anticancer effects involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Key molecular events associated with THA-induced apoptosis include:
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Induction of DNA fragmentation.
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Release of cytochrome c from the mitochondria.
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Activation of caspases.
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Downregulation of the anti-apoptotic protein Bcl-2.
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Upregulation of the pro-apoptotic protein Bax.
The G2/M cell cycle arrest is associated with the downregulation of Cdc2, a critical regulatory protein for this transition.
Table 3: In Vitro Cytotoxicity of the Isomer THA
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) |
| A2780 | Ovarian Cancer | 18.2 | 48 |
| HepG2 | Liver Cancer | 26.5 | 48 |
Data derived from studies on the isomer THA and is presented for comparative purposes.
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the study of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid and related triterpenoids.
Isolation of Ursane-Type Triterpenoids from Plant Material
This protocol outlines a general procedure for the extraction and purification of ursane-type triterpenoids from plant sources.
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Plant Material Preparation: The plant material (e.g., leaves, roots) is dried and finely ground to increase the surface area for extraction.
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Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration, percolation, or Soxhlet extraction.
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Fractionation: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
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Chromatographic Purification: The fraction enriched with triterpenoids is further purified using chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
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MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage of the untreated control.
Analysis of Apoptosis by Western Blotting
Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis.
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Protein Extraction: Cells are treated with the test compound, harvested, and lysed to extract total protein.
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Protein Quantification: The protein concentration of each lysate is determined using a suitable assay (e.g., BCA or Bradford assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2, Bax). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for the anticancer activity of the isomer THA, which is a plausible mechanism for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid.
Conclusion and Future Directions
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a naturally occurring pentacyclic triterpenoid with a defined chemical structure. While its isolation from natural sources has been reported, there is a significant lack of publicly available experimental data on its physical properties and biological activities. The detailed studies on its closely related isomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), which demonstrates potent and selective anticancer activity, strongly suggest that 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a promising candidate for further pharmacological investigation.
Future research should focus on:
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The total synthesis or efficient isolation of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid to enable comprehensive biological evaluation.
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Complete spectroscopic characterization to confirm its structure and provide reference data for future studies.
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Screening for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.
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Elucidation of its specific molecular targets and mechanisms of action.
This technical guide serves as a starting
